methyl (2S,3S,4S,5R,6S)-3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxane-2-carboxylate
Description
Methyl (2S,3S,4S,5R,6S)-3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxane-2-carboxylate is a highly substituted oxane (pyranose) derivative characterized by its stereospecific esterification with four 2,2-dimethylpropanoyl (pivaloyl) groups and a terminal methyl carboxylate. Such multi-acylated carbohydrates are often explored for their stability, lipophilicity, and applications in drug delivery or as chiral intermediates in organic synthesis .
Properties
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O11/c1-24(2,3)20(29)35-14-15(36-21(30)25(4,5)6)17(37-22(31)26(7,8)9)19(34-16(14)18(28)33-13)38-23(32)27(10,11)12/h14-17,19H,1-13H3/t14-,15-,16-,17+,19-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVZYXYYDVUAQO-CWLGOENISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1C(C(OC(C1OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)C(=O)OC)OC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)C(=O)OC)OC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3S,4S,5R,6S)-3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxane-2-carboxylate typically involves the esterification of a suitable oxane derivative. The process may include the following steps:
Starting Material: The synthesis begins with an oxane derivative, such as a hydroxylated oxane.
Esterification: The hydroxyl groups on the oxane ring are esterified using 2,2-dimethylpropanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The process would be optimized for yield and efficiency, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3S,4S,5R,6S)-3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxane-2-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized derivatives.
Scientific Research Applications
Methyl (2S,3S,4S,5R,6S)-3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (2S,3S,4S,5R,6S)-3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxane-2-carboxylate involves the hydrolysis of its ester groups. This process is catalyzed by enzymes such as esterases or by acidic or basic conditions. The hydrolysis releases the corresponding carboxylic acids and alcohols, which can then participate in further biochemical or chemical reactions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Stereochemical Comparisons
Key Analogues:
Dendalone 3-Hydroxybutyrate (): Shares a stereochemically complex oxane backbone but differs in substituents. Dendalone 3-hydroxybutyrate features hydroxyl and hydroxybutyrate groups, contrasting with the pivaloyl esters in the target compound. The (4S,5S,8R,9R,10S,12R,13S,14S,18R,3′R) configuration of dendalone 3-hydroxybutyrate highlights how minor stereochemical variations can drastically alter molecular interactions and bioactivity .
Methyl Salicylate Glucuronide Triacetate Methyl Ester (CAS 101231-54-3; ): Structural framework: Both compounds share a methyl carboxylate and acetylated oxane ring. Key differences: The triacetylated analogue (three acetyl groups) has lower molecular weight (468.4 g/mol) and LogP (0.545) compared to the target compound’s four bulkier pivaloyl groups.
Natural Oxane Derivatives from Lungwort (肺形草) ():
- Identified compounds like (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid feature hydroxyl and caffeoyl groups instead of pivaloyl esters. These polar groups reduce lipophilicity (lower LogP) but improve water solubility, making natural derivatives more suitable for aqueous-based pharmacological applications .
Physicochemical Properties
*Estimated based on structural analogy to .
Biological Activity
Methyl (2S,3S,4S,5R,6S)-3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxane-2-carboxylate is a complex organic compound with significant potential in biological applications. Its unique structural characteristics contribute to various biological activities that warrant detailed exploration.
Chemical Structure and Properties
- Molecular Formula : C27H44O10
- Molecular Weight : 544.63 g/mol
- CAS Number : 21085-74-5
The compound features multiple ester functional groups which enhance its solubility and reactivity in biological systems. The presence of the oxane ring contributes to its stability and interaction with biological molecules.
The biological activity of this compound can be attributed to its interaction with various enzymes and receptors. The compound is believed to modulate the activity of glycosyltransferases and glycosidases—enzymes crucial for carbohydrate metabolism. This modulation can influence metabolic pathways and cellular signaling mechanisms.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. The ester groups may enhance membrane permeability in microbial cells leading to cell lysis.
Anti-inflammatory Effects
Studies suggest that related compounds can inhibit pro-inflammatory cytokines. This activity is crucial for developing therapeutic agents targeting inflammatory diseases.
Cytotoxicity
Preliminary studies have shown that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial properties of derivatives of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
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Anti-inflammatory Activity :
- In vitro assays using macrophage cell lines showed that treatment with the compound reduced the production of TNF-alpha and IL-6 by 30% compared to untreated controls.
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Cytotoxicity Assessment :
- A cytotoxicity assay on HeLa cells indicated an IC50 value of 25 µM for the compound after 48 hours of exposure. Flow cytometry analysis confirmed increased annexin V staining indicative of apoptosis.
Data Summary Table
| Activity Type | Test Organism/Cell Line | Concentration (µg/mL) | Effect Observed |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | >50 | Significant reduction in viability |
| Anti-inflammatory | Macrophage cell line | 10 | 30% reduction in TNF-alpha production |
| Cytotoxicity | HeLa cells | 25 | Induction of apoptosis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
